molecular formula C11H14ClF2N3S B12228188 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12228188
M. Wt: 293.76 g/mol
InChI Key: QVRJOBHRMZBIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound characterized by the presence of fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of fluorine atoms and the thienyl group. Common reagents used in these reactions include fluorinating agents, thienyl precursors, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The fluorine atoms and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2-thienyl)methyl]methanamine

Uniqueness

1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of both fluorine atoms and the thienyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14ClF2N3S

Molecular Weight

293.76 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H13F2N3S.ClH/c1-7-9(11(13)16(2)15-7)6-14-5-8-3-4-10(12)17-8;/h3-4,14H,5-6H2,1-2H3;1H

InChI Key

QVRJOBHRMZBIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=C(S2)F)F)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.